molecular formula C5H9ClN2O2 B158892 3-Aminopiperidine-2,6-dione hydrochloride CAS No. 24666-56-6

3-Aminopiperidine-2,6-dione hydrochloride

Cat. No. B158892
CAS RN: 24666-56-6
M. Wt: 164.59 g/mol
InChI Key: YCPULGHBTPQLRH-UHFFFAOYSA-N
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Description

3-Aminopiperidine-2,6-dione hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2 . It is a dicarboximide, a member of piperidones, and a primary amino compound . It is functionally related to a piperidine-2,6-dione and is a conjugate base of a pyroglutamine . It can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of 3-Aminopiperidine-2,6-dione hydrochloride has been described in several studies . .


Molecular Structure Analysis

The molecular structure of 3-Aminopiperidine-2,6-dione hydrochloride is represented by the formula C5H9ClN2O2 . The average mass of the molecule is 164.590 Da and the monoisotopic mass is 164.035248 Da .


Chemical Reactions Analysis

The chemical reactions involving 3-Aminopiperidine-2,6-dione hydrochloride have been described in several studies . For instance, it has been used in the preparation of pomalidomide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminopiperidine-2,6-dione hydrochloride include a molecular formula of C5H9ClN2O2, an average mass of 164.590 Da, and a monoisotopic mass of 164.035248 Da .

Scientific Research Applications

Inhibition of Enzyme Systems

Research has shown that derivatives of 3-Aminopiperidine-2,6-dione hydrochloride, such as analogues of aminoglutethimide, selectively inhibit enzyme systems like desmolase and aromatase. These enzymes are involved in cholesterol side-chain cleavage and estrogen biosynthesis, respectively, which are targets in the action against hormone-dependent mammary tumors (Foster, Jarman, Leung, Rowlands, & Taylor, 1983). Additionally, relocating the amino group in aminoglutethimide to the ethyl side chain has been studied for its impact on aromatase inhibitory activity, offering potential in cancer treatment (Moniz & Hammond, 1997).

Synthesis of Pharmaceuticals

3-Aminopiperidine-2,6-dione hydrochloride plays a role in the synthesis of pharmaceuticals. A notable application is in the preparation of pomalidomide, an immunomodulatory drug. A new synthesis route for pomalidomide starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride has been developed, yielding high purity and efficiency (Huang, Shen, Wang, Huang, Ni, & Li, 2016).

Environmental Chemistry

In environmental chemistry, 3-Aminopiperidine-2,6-dione hydrochloride is involved in the synthesis of environmentally friendly compounds. A study describes a one-pot synthesis of 3-cyanopiperidin-2,6-diones, key intermediates in drug and natural product synthesis, using conditions that are simple and eco-friendly (Paprocki, Berłożecki, & Ostaszewski, 2019).

Safety And Hazards

The safety data sheet for 3-Aminopiperidine-2,6-dione hydrochloride indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3-aminopiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPULGHBTPQLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947609
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopiperidine-2,6-dione hydrochloride

CAS RN

2686-86-4, 24666-56-6
Record name 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Piperidinedione, 3-amino-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopiperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glutamimide hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22J5M2KYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
L Ouni, A Ramazani, H Aghahosseini - Research on Chemical …, 2023 - Springer
In this study, the synthesis of lenalidomide nitro precursor was investigated, which is helpful in the production of active pharmaceutical ingredients of the anticancer drug lenalidomide (IV…
Number of citations: 0 link.springer.com
D Huang, C Shen, W Wang, L Huang… - Synthetic …, 2016 - Taylor & Francis
A new route for the preparation of pomalidomide is described in the study. The synthetic procedure starts from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione …
Number of citations: 0 www.tandfonline.com
AA Krys' ko, VM Kabanov, TA Kabanova… - Pharmaceutical …, 1998 - Springer
The search for new antithrombic and antiaggregative agents possessing high activity and low toxicity is a currently important task of pharmaceutical chemistry [1]. A large number of …
Number of citations: 0 link.springer.com
S Rana, M Bendjennat, S Kour, HM King… - Bioorganic & medicinal …, 2019 - Elsevier
Abstract Development of selective kinase inhibitors that target the ATP binding site continues to be a challenge largely due to similar binding pockets. Palbociclib is a cyclin-dependent …
Number of citations: 0 www.sciencedirect.com
Y Liu, Y Song, Y Xu, M Jiang, H Lu - Journal of Enzyme Inhibition …, 2022 - Taylor & Francis
In the current study, we designed and synthesised a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon (CRBN) modulators. The results of …
Number of citations: 0 www.tandfonline.com
GW Muller, R Chen, SY Huang, LG Corral… - Bioorganic & medicinal …, 1999 - Elsevier
Thalidomide, (1), is a known inhibitor of TNF-α release in LPS stimulated human PBMC. Herein we describe the TNF-α inhibitory activity of amino substituted analogs of thalidomide (1) …
Number of citations: 0 www.sciencedirect.com
S Krajcovicova, R Jorda, D Hendrychova… - Chemical …, 2019 - pubs.rsc.org
A preloaded resin consisting of a thalidomide moiety and an ethylene-oxy linker allows the simple and fast formation of PROTACs. The feasibility of the procedure was illustrated by …
Number of citations: 0 pubs.rsc.org
CM Robb, JI Contreras, S Kour, MA Taylor… - Chemical …, 2017 - pubs.rsc.org
Cyclin-dependent kinase 9 (CDK9), a member of the cyclin-dependent protein kinase (CDK) family, is involved in transcriptional elongation of several target genes. CDK9 is …
Number of citations: 0 pubs.rsc.org
Y Chen - 2019 - digitalcommons.usu.edu
Indigoidine is a natural blue dye with antioxidant and antimicrobial activities. It has also been used as an indicator for gene expression based on its distinctive blue color. Similar to the …
Number of citations: 0 digitalcommons.usu.edu
S Wang, Y Song, Y Wang, Y Gao, S Yu, Q Zhao… - Chemical Research in …, 2018 - Springer
Proteolysis targeting chimeras(PROTACs) are bispecific molecules containing a target protein binder and an ubiquitin ligase binder connected by a linker. Recently, some …
Number of citations: 0 link.springer.com

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